Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate
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Description
Synthesis Analysis
While there is no direct information available on the synthesis of “Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate”, there are related compounds that have been synthesized. For instance, a similar compound, “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole using simple reagents .Scientific Research Applications
Modulation of Genotoxicity
N-tert-butyl-alpha-phenylnitrone (PBN) and its derivative, N-(Pyridine-4-ylmethylidene)-2-carboxy-tert-butylamine N-oxide (PBNC), have been synthesized and used to modulate the genotoxicity of ethoxyquin (EQ), an antioxidant mainly used as a preservative in animal feeds. The study aimed to evaluate the involvement of free radicals in the genotoxicity of EQ and its modulation by cellular repair systems, demonstrating that both PBN and PBNC could reduce EQ-induced DNA damage in human lymphocytes, highlighting the significance of free radical scavengers in mitigating genotoxic effects (Skolimowski et al., 2010).
Synthesis of Biologically Active Intermediates
A study on the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds like crizotinib, reveals the compound's significance in pharmaceutical research. The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, and characterized by MS and 1 HNMR spectrum, underscoring its role in the synthesis of targeted therapy drugs (Kong et al., 2016).
Application in Chemical Synthesis
The coupling of arylboronic acids with a partially reduced pyridine derivative, specifically tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, was reported to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This illustrates the compound's utility in facilitating diverse chemical syntheses, expanding the toolbox available for creating novel chemical entities (Wustrow & Wise, 1991).
Synthesis of Anticancer Intermediates
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is identified as an important intermediate for small molecule anticancer drugs. A rapid and high yield synthetic method for this compound was established, emphasizing its role in the development and optimization of anti-tumor inhibitors. The synthetic approach and its potential applications in cancer therapeutics highlight the importance of such compounds in medicinal chemistry research (Zhang et al., 2018).
Properties
IUPAC Name |
tert-butyl 3-pyridazin-3-yloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-6-11(10-17)19-12-7-4-8-15-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVVLNOQQRSEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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